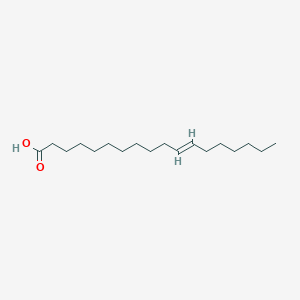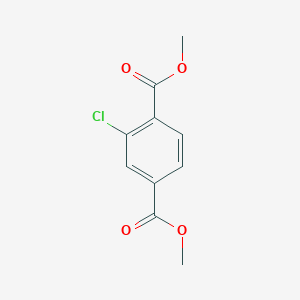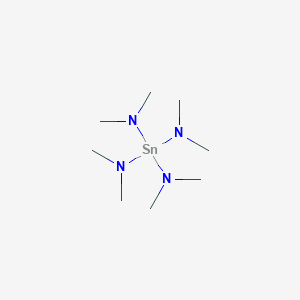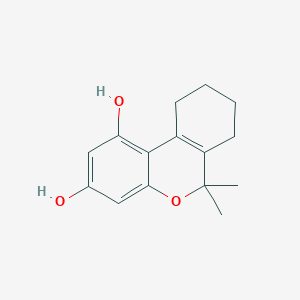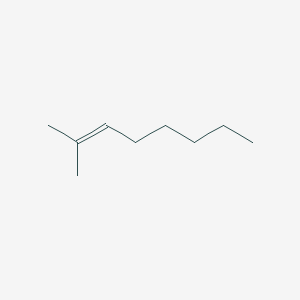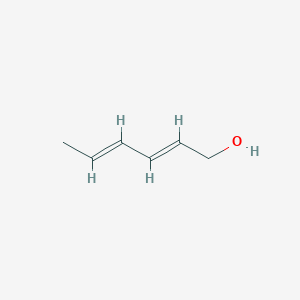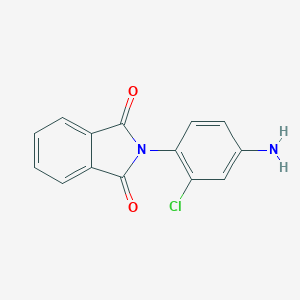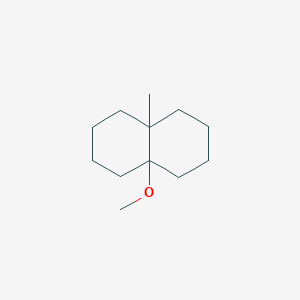
Naphthalene, decahydro-4a-methoxy-8a-methyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, decahydro-4a-methoxy-8a-methyl-, cis-, commonly known as cis-Decahydronaphthalene, is a cyclic organic compound with a chemical formula of C11H20O. It is a colorless liquid with a mild odor that is widely used in the chemical industry for the production of various chemicals, including fragrances, pharmaceuticals, and pesticides.
Mechanism of Action
The mechanism of action of cis-Decahydronaphthalene is not well understood, but it is believed to act on the cell membrane of microorganisms, disrupting their normal function and leading to cell death. It has also been shown to inhibit the growth of certain cancer cells, although the exact mechanism of action is still under investigation.
Biochemical and Physiological Effects:
cis-Decahydronaphthalene has been shown to have a number of biochemical and physiological effects. It has been shown to have antifungal and antimicrobial properties, making it a promising candidate for the development of new drugs and antibiotics. It has also been shown to inhibit the growth of certain cancer cells, although further research is needed to fully understand its potential in this area. Additionally, cis-Decahydronaphthalene has been shown to have a low toxicity profile, making it a relatively safe chemical for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of cis-Decahydronaphthalene for use in laboratory experiments is its low toxicity profile. It is also a relatively inexpensive chemical, making it a cost-effective option for researchers. However, one of the main limitations of cis-Decahydronaphthalene is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research on cis-Decahydronaphthalene. One area of focus is the development of new drugs and antibiotics based on its antimicrobial and antifungal properties. Additionally, further research is needed to fully understand its potential in inhibiting the growth of cancer cells. Finally, there is a need for further research on the synthesis of cis-Decahydronaphthalene, with a focus on developing new and more efficient methods for its production.
Synthesis Methods
Cis-Decahydronaphthalene can be synthesized through a variety of methods, including hydrogenation of naphthalene, hydrogenation of tetralin, and catalytic hydrogenation of 1,2,3,4-tetrahydronaphthalene. The most commonly used method for the synthesis of cis-Decahydronaphthalene is the hydrogenation of naphthalene, which involves the reaction of naphthalene with hydrogen gas in the presence of a catalyst, such as platinum or palladium. The reaction takes place at high temperature and pressure, and the yield of cis-Decahydronaphthalene is typically around 70-80%.
Scientific Research Applications
Cis-Decahydronaphthalene has been extensively studied for its various scientific research applications. It is commonly used as a solvent in the chemical industry, and its unique physical and chemical properties make it an ideal candidate for a wide range of applications. In addition to its use as a solvent, cis-Decahydronaphthalene is also used in the production of fragrances, pharmaceuticals, and pesticides. It has been shown to have antimicrobial and antifungal properties, making it a promising candidate for the development of new drugs and antibiotics.
properties
CAS RN |
17987-53-0 |
|---|---|
Product Name |
Naphthalene, decahydro-4a-methoxy-8a-methyl-, cis- |
Molecular Formula |
C12H22O |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
4a-methoxy-8a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C12H22O/c1-11-7-3-5-9-12(11,13-2)10-6-4-8-11/h3-10H2,1-2H3 |
InChI Key |
NTKZWUWLFVYFJS-UHFFFAOYSA-N |
SMILES |
CC12CCCCC1(CCCC2)OC |
Canonical SMILES |
CC12CCCCC1(CCCC2)OC |
Other CAS RN |
17987-54-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)
